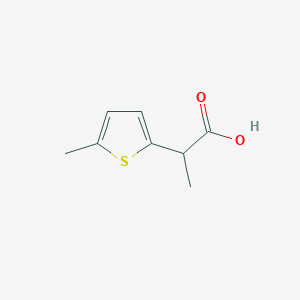

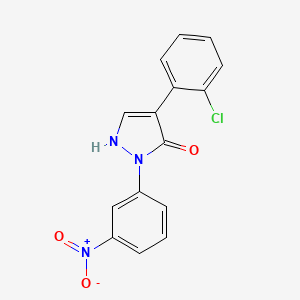

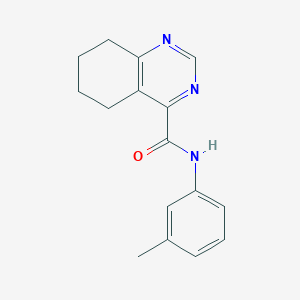

N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide” is a chemical compound. Furan-carboxamide derivatives, such as this compound, have been identified as novel inhibitors of lethal H5N1 influenza A viruses .

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives has been investigated using techniques such as IR, NMR, and XRD spectroscopy . The exact molecular structure of “N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide” is not available in the sources I found.Scientific Research Applications

Anticancer and Antimicrobial Properties

N-(2,6,8-Trimethylquinolin-4-yl)furan-2-carboxamide derivatives have shown promise in various therapeutic areas, including potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. These derivatives, synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes, exhibit significant potential in medical research for their therapeutic effects. The compounds' structures are fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data, highlighting their relevance in drug discovery and development (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Tyrosinase Inhibition for Potential Cosmetic Applications

A study on the efficient synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives highlights their role as potent tyrosinase inhibitors, suggesting applications in the cosmetic industry for skin whitening or treatment of hyperpigmentation. The synthesis process utilizes ultrasound irradiation, demonstrating a modern approach to chemical reactions with high yields and environmental benefits. The compounds were found to be significantly more potent than standard kojic acid, indicating their potential as effective tyrosinase inhibitors (Dige et al., 2019).

Analgesic Activity Enhancement

Research into bioisosteric replacements for enhancing analgesic properties has shown that certain derivatives of N-(2,6,8-Trimethylquinolin-4-yl)furan-2-carboxamide can significantly increase analgesic activity. This approach involves replacing the phenyl ring of the benzyl fragment with an isosteric heterocycle, demonstrating the potential for developing new analgesic drugs with improved efficacy (Украинец, Моспанова, & Давиденко, 2016).

Free Fatty Acid Receptor Modulation

Studies on hexahydroquinolone-3-carboxamides related to N-(2,6,8-Trimethylquinolin-4-yl)furan-2-carboxamide revealed their action as selective and moderately potent positive allosteric modulators of the free fatty acid 3 receptor (FFA3). This research opens new avenues for the modulation of FFA3, which could lead to the development of novel treatments for metabolic disorders and other conditions related to the regulation of short chain fatty acids (Hudson et al., 2014).

Mechanism of Action

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, leading to different therapeutic effects .

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

properties

IUPAC Name |

N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-10-7-11(2)16-13(8-10)14(9-12(3)18-16)19-17(20)15-5-4-6-21-15/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBLXSXWGBGJOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433146.png)

![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2433154.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2433155.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2433156.png)